molecular formula C11H11NO3 B1296449 4-Hydroxy-7,8-dimethoxyquinoline CAS No. 1174006-05-3

4-Hydroxy-7,8-dimethoxyquinoline

Cat. No. B1296449
CAS RN: 1174006-05-3
M. Wt: 205.21 g/mol
InChI Key: QKKBTCLRDAEMQB-UHFFFAOYSA-N
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Description

4-Hydroxy-7,8-dimethoxyquinoline (HDQ) is a heterocyclic organic compound with a molecular formula of C11H11NO3. It is also known by its CAS Number: 99878-76-9 .


Synthesis Analysis

The synthesis of 4-Hydroxy-7,8-dimethoxyquinoline involves multi-step reactions. The process includes the use of reagents like nBuLi, N,N,N’,N’-tetramethylethylenediamine, and trimethylsilylmethyl azide. The reaction is carried out in ether and hexane at 22 degrees Celsius .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-7,8-dimethoxyquinoline is C11H11NO3 . The molecular weight is 205.21 g/mol . The structure includes a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-7,8-dimethoxyquinoline include a molecular weight of 205.21 g/mol and a density of 1.206g/cm3. The boiling point is 351.7ºC at 760 mmHg .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

4-Hydroxy-7,8-dimethoxyquinoline: has been studied for its potential in creating new antibacterial compounds, particularly against drug-resistant strains. The compound’s derivatives have shown inhibitory effects on Gram-positive microorganisms, which is crucial in the fight against infectious diseases .

Medicinal Chemistry

In the realm of medicinal chemistry, 4-Hydroxy-7,8-dimethoxyquinoline derivatives are being explored for their pharmacological significance. They have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimalarial activities. This makes them a valuable class of pharmacophores in therapeutic agent development .

Agriculture

Within agriculture, 4-Hydroxy-7,8-dimethoxyquinoline is used as an intermediate in the synthesis of pesticides and herbicides. Its fungicidal and insecticidal properties are leveraged to protect crops and ensure higher yields .

Material Science

The compound’s derivatives, particularly those related to 7,8-dihydroxyquinoline , have been synthesized with neuroprotective properties. These properties are being researched for their potential applications in material science, such as developing materials that can have beneficial biological interactions .

Environmental Applications

While direct references to environmental applications of 4-Hydroxy-7,8-dimethoxyquinoline were not found, its structural analogs, like 8-hydroxyquinoline , have been noted for their strong chelating properties with various cations. This characteristic is significant for environmental remediation, as it can be used to remove toxic metals from soils and waterways .

Industrial Uses

In industrial settings, 4-Hydroxy-7,8-dimethoxyquinoline is recognized for its special chemical properties. It is provided by suppliers for various specialized applications, which could include its use as a chemical intermediate in the synthesis of more complex compounds .

properties

IUPAC Name

7,8-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKBTCLRDAEMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7,8-dimethoxyquinoline

CAS RN

1174006-05-3
Record name 7,8-dimethoxyquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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